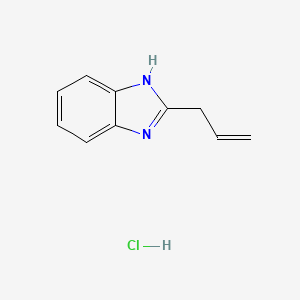
2-(prop-2-en-1-yl)-1H-1,3-benzodiazole hydrochloride
説明
2-(prop-2-en-1-yl)-1H-1,3-benzodiazole hydrochloride is a useful research compound. Its molecular formula is C10H11ClN2 and its molecular weight is 194.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(prop-2-en-1-yl)-1H-1,3-benzodiazole hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant case studies and research findings.
The compound is classified under the benzodiazole derivatives, which are known for their broad-spectrum pharmacological activities. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. A study highlighted that certain derivatives showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MIC) for some derivatives ranged from 16 μg/mL to 64 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | E. coli |
| Another derivative | 16 | S. aureus |
| Benzothiazole derivative | 64 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. One notable investigation assessed its effect on human cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The compound exhibited IC50 values ranging from 10 μM to 20 μM against various cancer types, indicating promising anticancer activity.
In a specific study involving Caco-2 cells (a model for colorectal cancer), the compound reduced cell viability significantly compared to untreated controls (p < 0.001) . This suggests that the compound may interfere with cellular processes critical for cancer cell proliferation.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| Caco-2 | 15 | Significant reduction |
| A549 | 18 | Moderate reduction |
The proposed mechanism of action for the anticancer effects involves the induction of apoptosis and cell cycle arrest. Molecular docking studies have suggested that the compound interacts with specific proteins involved in cell growth regulation, such as cyclins and cyclin-dependent kinases (CDKs). These interactions potentially disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various benzodiazole derivatives, researchers synthesized a series of compounds and tested their antimicrobial efficacy against clinical isolates. The results demonstrated that this compound exhibited superior activity compared to traditional antibiotics in certain cases, particularly against resistant strains .
Case Study 2: Cancer Cell Line Testing
Another study focused on the effects of this compound on multiple cancer cell lines, including breast and lung cancers. The findings indicated that the compound not only inhibited cell growth but also enhanced the effectiveness of existing chemotherapeutic agents when used in combination therapy .
特性
IUPAC Name |
2-prop-2-enyl-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c1-2-5-10-11-8-6-3-4-7-9(8)12-10;/h2-4,6-7H,1,5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKIVXYDIHKPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=NC2=CC=CC=C2N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















